C.I.Acid Brown 47
Description
C.I. Acid Brown 47 is an acidic dye primarily used in the textile and leather industries for coloring protein-based fibers such as wool, silk, and nylon. As a member of the acid dye class, it typically contains sulfonic acid groups that enable solubility in aqueous media and electrostatic interactions with cationic sites on substrates.
Properties
CAS No. |
12768-77-3 |
|---|---|
Molecular Formula |
C10H11NO4 |
Synonyms |
C.I.Acid Brown 47 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
(i) C.I. Acid Yellow 11 (Holacid Yellow G)
- Molecular Formula : C₁₆H₁₀N₂Na₂O₇S₂ (as per sulfonated azo dye structure) .
- Key Properties :
- High solubility in water due to sulfonic acid groups.
- Applications: Wool, silk, and paper dyeing.
- Stability: Moderate pH tolerance (pH 2–6).
- Contrast with C.I. Acid Brown 47: Acid Yellow 11 is a monoazo dye, while Acid Brown 47 likely has a more complex polyazo or anthraquinone structure to achieve brown coloration. Acid Yellow 11 exhibits brighter hues, whereas Acid Brown 47 is optimized for earthy tones .
(ii) C.I. Acid Red 215 (Holacid Red BL)
Functional Analogues
(i) C.I. Reactive Blue 21
- Molecular Class: Anthraquinone-based reactive dye .
- Key Properties :
- Forms covalent bonds with cellulose fibers.
- High washfastness but requires alkaline fixation.
- Contrast with C.I. Acid Brown 47 :
(ii) C.I. Direct Yellow 142
Data Table: Comparative Analysis of Key Parameters
Research Findings and Industrial Relevance
- Synthesis Complexity: Acid Brown 47 likely requires multi-step synthesis, including diazotization and metal complexation, compared to simpler monoazo dyes like Acid Yellow 11 .
- Environmental Impact : Sulfonated acid dyes, including Acid Brown 47, pose challenges in wastewater treatment due to their resistance to biodegradation. Advanced oxidation processes are often necessary for degradation .
- Market Trends: Brown acid dyes are gaining traction in military and outdoor apparel for camouflage applications, driving innovations in UV stability .
Q & A
Q. How can the purity and structural integrity of C.I.Acid Brown 47 be verified following synthesis?
Methodological Answer: Purity assessment requires a combination of analytical techniques:
- Chromatography : Use High-Performance Liquid Chromatography (HPLC) with a reverse-phase C18 column and UV detection at λmax (e.g., 420–460 nm for azo dyes) to quantify impurities .
- Spectroscopy : Confirm structural integrity via Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., -N=N- stretching at ~1550 cm<sup>-1</sup>) and Nuclear Magnetic Resonance (NMR) for proton environments .
- Elemental Analysis : Compare experimental C/H/N/S percentages with theoretical values to validate stoichiometry .
Q. What are the standard spectroscopic techniques for characterizing this compound in aqueous solutions?
Methodological Answer:
- UV-Vis Spectroscopy : Measure λmax in buffered solutions (pH 4–7) to assess solvatochromic effects. Use molar absorption coefficients (ε) from literature for concentration calibration .
- Fluorescence Quenching : Investigate interactions with biomolecules (e.g., bovine serum albumin) by monitoring emission intensity changes at excitation wavelengths (~350 nm) .
- Dynamic Light Scattering (DLS) : Evaluate aggregation behavior in aqueous media under varying ionic strengths .
Key Consideration : Standardize pH and temperature to minimize spectral variability .
Advanced Research Question
Q. How do researchers reconcile discrepancies in reported molar absorption coefficients (ε) of this compound across different studies?
Methodological Answer: Discrepancies often arise from:
- Solvent Composition : Compare ε values in identical solvent systems (e.g., 0.1 M phosphate buffer vs. deionized water) .
- Instrument Calibration : Validate spectrophotometer accuracy using certified reference standards (e.g., potassium dichromate) .
- Sample Purity : Cross-check purity via HPLC before ε measurement .
Q. Data Contradiction Analysis :
Advanced Research Question
Q. What experimental approaches are used to investigate the photodegradation mechanisms of this compound under varying environmental conditions?
Methodological Answer:
- Controlled Light Exposure : Use solar simulators with calibrated UV intensity (e.g., 300–400 nm) to mimic natural degradation .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Identify degradation byproducts (e.g., sulfonated aromatic amines) via fragmentation patterns .
- Kinetic Modeling : Apply pseudo-first-order kinetics to quantify degradation rates under varying pH and oxidant concentrations .
Q. Experimental Design :
- Variables : Light intensity, presence of TiO2 (photocatalyst), and dissolved oxygen levels.
- Controls : Dark experiments to rule out thermal degradation .
Advanced Research Question
Q. How can computational modeling be integrated with experimental data to predict the binding affinity of this compound to different textile substrates?
Methodological Answer:
- Molecular Docking Simulations : Use software (e.g., AutoDock Vina) to model dye-fiber interactions, focusing on hydrogen bonding and van der Waals forces .
- Adsorption Isotherms : Compare computational binding energies with experimental data from Langmuir/Freundlich models .
- Validation : Cross-check predictions with X-ray Photoelectron Spectroscopy (XPS) to confirm surface binding sites .
Q. Data Synthesis Example :
| Substrate | Computed ΔG (kcal/mol) | Experimental Kads (L/mg) |
|---|---|---|
| Cotton | -8.2 | 0.45 |
| Polyester | -5.6 | 0.12 |
Key Guidelines for Rigorous Research Design
- Reproducibility : Document all experimental parameters (e.g., pH, temperature, instrument settings) in supplemental materials .
- Ethical Data Reporting : Disclose conflicts in literature findings and propose replication protocols .
- Interdisciplinary Validation : Combine spectroscopic, chromatographic, and computational data to strengthen conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
